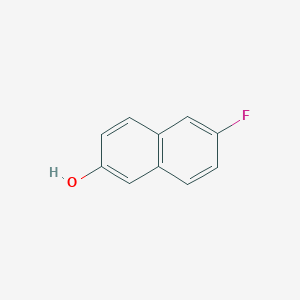
1-chloro-2-(2-phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, where a chlorine atom and a phenylethynyl group are substituted at the 1 and 2 positions, respectively. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-chloro-2-(2-phenylethynyl)benzene can be synthesized through various methods, one of which involves the palladium-catalyzed Kumada cross-coupling reaction. In this method, a chlorobenzene derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Kumada cross-coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-chloro-2-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenylethynyl derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-chloro-2-(2-phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(2-phenylethynyl)benzene primarily involves its reactivity in organic synthesis. The phenylethynyl group can participate in various coupling reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
1-Bromo-2-(phenylethynyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(phenylethynyl)benzene: The phenylethynyl group is positioned at the 4 position instead of the 2 position.
Uniqueness: 1-chloro-2-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine and phenylethynyl groups, which influences its reactivity and applications in organic synthesis. The presence of the chlorine atom allows for further functionalization, making it a valuable intermediate in various chemical reactions.
Propiedades
Número CAS |
10271-57-5 |
|---|---|
Fórmula molecular |
C14H9Cl |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Key on ui other cas no. |
10271-57-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)





